molecular formula C20H32O4 B162548 12-epi-LTB4 CAS No. 83709-73-3

12-epi-LTB4

Cat. No.: B162548
CAS No.: 83709-73-3
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-CBBLYLIKSA-N
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Description

12-epi Leukotriene B4 is a leukotriene, which is a type of eicosanoid involved in inflammatory responses. It is an isomer of leukotriene B4, differing in the stereochemistry at the 12th carbon position. This compound is known for its role in modulating immune responses and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-epi Leukotriene B4 can be synthesized through both enzymatic and non-enzymatic processes. The enzymatic route involves the action of leukotriene A4 hydrolase on leukotriene A4, producing stereospecifically 12®-leukotriene B4. The non-enzymatic hydrolysis of leukotriene A4 results in a 50:50 mixture at the 12th carbon, but predominantly trans at the 6th carbon, leading to the formation of 6-trans-12-epi Leukotriene B4 .

Industrial Production Methods: The compound is typically produced in small quantities for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 12-epi Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions of 12-epi Leukotriene B4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of 12-epi Leukotriene B4 depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated derivatives, while reduction may yield simpler hydrocarbon structures .

Scientific Research Applications

Internal Standard in Mass Spectrometry

One of the primary applications of 12-epi-LTB4 is as an internal standard in quantitative analyses using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry. The compound's stable isotopic variants, such as this compound-d4, are utilized to accurately quantify endogenous levels of LTB4 in biological samples . This application is crucial for studies investigating the role of leukotrienes in various physiological and pathological processes.

Modulating Immune Responses

Given its reduced activity at leukotriene receptors, this compound can serve as a modulator in studies examining immune responses. For instance, it may be used to explore how altered leukotriene signaling affects neutrophil function and migration during inflammatory responses . Understanding these dynamics can provide insights into potential therapeutic targets for inflammatory diseases.

Case Study: Insulin Resistance Mechanisms

In a study examining the role of leukotrienes in insulin resistance, researchers found that LTB4 directly inhibited insulin signaling pathways in hepatocytes and myocytes. While specific data on this compound were not reported, the findings highlight the importance of leukotriene signaling in metabolic diseases . This suggests that further investigation into this compound could reveal additional insights into its role in modulating these pathways.

Case Study: Neutrophil Functionality

Another study focused on neutrophil swarming behavior demonstrated that LTB4 is essential for effective immune responses. Although this research did not directly involve this compound, it underscores the relevance of leukotriene signaling in immune cell functionality . Future studies could explore whether this compound influences neutrophil behavior differently than LTB4.

Comparative Activity Table

CompoundReceptor ActivityIC50 (mM)Biological Role
LTB4High~0.5Potent chemotactic factor
This compoundLow~10Modulator; reduced inflammation

Mechanism of Action

The mechanism of action of 12-epi Leukotriene B4 involves its interaction with specific receptors on the surface of immune cells. It binds to leukotriene B4 receptors 1 and 2 (BLT1 and BLT2), which are involved in the activation and recruitment of leukocytes to sites of inflammation. This binding triggers a cascade of signaling events that lead to the release of inflammatory mediators and the amplification of the immune response .

Comparison with Similar Compounds

Similar Compounds:

  • Leukotriene B4
  • 12(S)-Leukotriene B4
  • 6-trans-Leukotriene B4

Uniqueness: 12-epi Leukotriene B4 is unique due to its specific stereochemistry, which results in different biological activities compared to its isomers. For instance, it has significantly reduced activity for the leukotriene B4 receptor on human neutrophils compared to leukotriene B4 . This unique property makes it a valuable tool for studying the structure-activity relationships of leukotrienes and their receptors .

Biological Activity

Introduction

12-epi-LTB4 (12-epileukotriene B4) is a metabolite of leukotriene B4 (LTB4), which plays a significant role in inflammatory responses and immune system regulation. This compound is particularly notable for its involvement in chemotaxis, inflammation, and various metabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on immune cells, and implications in various pathological conditions.

This compound exerts its biological effects primarily through interaction with specific receptors, notably the BLT1 and BLT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the actions of LTB4 and its analogs.

Key Mechanisms

  • Chemotaxis : this compound promotes the migration of leukocytes, particularly neutrophils and macrophages, to sites of inflammation. This chemotactic activity is crucial for effective immune responses and tissue repair .
  • Inflammatory Pathways : The compound activates various signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. It enhances the expression of adhesion molecules on endothelial cells, facilitating leukocyte adhesion and infiltration .
  • Metabolic Effects : Recent studies indicate that this compound may influence metabolic processes such as insulin sensitivity. Inhibition of its receptor has shown potential in improving insulin resistance in models of obesity .

Immune Cell Activation

This compound significantly impacts neutrophil function. It enhances phagocytosis and reactive oxygen species (ROS) production, critical for pathogen clearance. The activation of 5-lipoxygenase (5-LO) in neutrophils by LTB4 is a pivotal step in this process .

Case Studies

  • Neutrophil Swarming : A study demonstrated that restoring neutrophil swarming capabilities was linked to elevated levels of LTB4, highlighting its role in orchestrating localized immune responses during infections .
  • Inflammatory Diseases : In patients with rheumatoid arthritis (RA), elevated levels of LTB4 were found in synovial fluid, correlating with disease severity. Clinical trials using LTB4 receptor antagonists showed promise in reducing inflammation and joint damage .
  • Insulin Resistance Models : Research involving Ltb4r1 knockout mice revealed that these animals exhibited improved glucose tolerance and reduced inflammation when subjected to high-fat diets, suggesting a direct link between LTB4 signaling and metabolic dysfunction .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activities of this compound compared to LTB4:

Biological Activity This compound LTB4
ChemotaxisStrong chemotactic activityStrong chemotactic activity
Cytokine ProductionPromotes inflammatory cytokinesPromotes inflammatory cytokines
Neutrophil ActivationEnhances phagocytosisEnhances phagocytosis
Insulin SensitivityImpairs insulin sensitivityImpairs insulin sensitivity
Role in Inflammatory DiseasePotential therapeutic targetEstablished role in RA and other diseases

Q & A

Basic Research Questions

Q. How can 12-epi-LTB4 be distinguished from its isomer LTB4 in experimental assays?

  • Methodological Answer : Use high-resolution analytical techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to differentiate stereoisomers. The hydroxyl group configuration at position 12 (12S in this compound vs. 12R in LTB4) creates distinct spectral signatures . Competitive ELISA assays with cross-reactivity data (e.g., 4.9% cross-reactivity for this compound vs. 100% for LTB4) can also help quantify isomer-specific concentrations in biological samples .

Q. What experimental protocols ensure reproducible synthesis or isolation of this compound?

  • Methodological Answer : Follow stereospecific enzymatic hydrolysis of LTA4 using LTA hydrolase, which produces both LTB4 and this compound as minor byproducts. Purify isomers via reverse-phase HPLC with UV detection at 270 nm, validated by mass spectrometry for structural confirmation . Document protocols in line with reproducibility guidelines, including raw data in appendices and detailed step-by-step procedures .

Advanced Research Questions

Q. How does this compound’s agonistic activity on BLT receptors compare to LTB4, and what experimental designs validate these differences?

  • Methodological Answer : Use calcium mobilization assays in CHO cells expressing mBLT1/mBLT2 receptors. This compound shows ~50% efficacy in mBLT1 and ~80% in mBLT2 compared to LTB4, with EC50 values of 170 nM and 300 nM, respectively . Pair these functional assays with ERK phosphorylation studies to confirm downstream signaling disparities. Control for isomer stability using HPLC post-experiment to rule out degradation artifacts .

Q. What strategies resolve contradictions in reported cross-reactivity data for this compound across ELISA kits?

  • Methodological Answer : Cross-reactivity discrepancies (e.g., 4.9% in ab133040 vs. 5.5% in other kits) may arise from antibody batch variability or assay conditions. Validate findings using orthogonal methods like LC-MS/MS and include negative controls (e.g., 6-trans-12-epi-LTB4, which shows no activity) to confirm specificity . Apply statistical tests (e.g., ANOVA) to assess inter-kit variability .

Q. How can researchers design studies to investigate this compound’s role in inflammatory pathways despite its lower abundance?

  • Methodological Answer : Use genetic knockout models (e.g., LTA hydrolase-deficient mice) to minimize endogenous LTB4 production, amplifying this compound’s relative contribution. Combine lipidomic profiling (e.g., UPLC-MS) with receptor blockade experiments to isolate isomer-specific effects. Reference structural-activity relationship (SAR) data to prioritize assays measuring neutrophil chemotaxis or cytokine release .

Q. Data Analysis & Validation

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in receptor activation studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use error bars representing SEM and perform t-tests or Bayesian analysis to compare efficacy between isomers. Report p-values and effect sizes in line with FAIR data principles .

Q. How should researchers address the limited bioavailability of this compound in in vivo studies?

  • Methodological Answer : Use stable isotope-labeled this compound as an internal standard in pharmacokinetic assays. Employ lipid carriers (e.g., albumin complexes) to enhance solubility and monitor tissue distribution via radiolabeling or fluorescence tagging . Include recovery experiments in plasma/serum matrices to validate extraction efficiency .

Q. Ethical & Methodological Best Practices

Q. What steps ensure compliance with ethical guidelines when using animal models to study this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Document sample size justifications, randomization protocols, and blinding procedures. Include a data management plan (DMP) outlining storage, sharing, and reproducibility protocols, as recommended by ERC and institutional review boards .

Q. How can researchers avoid bias when interpreting this compound’s biological significance compared to LTB4?

  • Methodological Answer : Predefine primary endpoints (e.g., receptor binding affinity, inflammatory markers) in preregistered protocols. Use independent replication cohorts and blinded data analysis. Discuss limitations explicitly, such as isomer instability or overlapping signaling pathways, in the context of existing literature .

Q. Cross-Disciplinary Applications

Q. What computational tools predict this compound’s interactions with novel receptors or enzymes?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) using crystal structures of BLT receptors or cytochrome P450 enzymes. Validate predictions with mutagenesis studies targeting predicted binding pockets (e.g., residue substitutions in BLT1’s ligand-binding domain) .

Properties

IUPAC Name

(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-CBBLYLIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017288
Record name 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12(S)-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83709-73-3
Record name 12-epi-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83709-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12(S)-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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